molecular formula C11H14ClNO2 B14850512 3-Chloro-4-cyclopropoxy-5-isopropoxypyridine

3-Chloro-4-cyclopropoxy-5-isopropoxypyridine

Cat. No.: B14850512
M. Wt: 227.69 g/mol
InChI Key: ZVXBQTKRVTUEDH-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14ClNO2 It is known for its unique structure, which includes a pyridine ring substituted with chloro, cyclopropoxy, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-5-isopropoxypyridine typically involves the use of pyridine derivatives and appropriate substituents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-5-isopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine oxide .

Scientific Research Applications

3-Chloro-4-cyclopropoxy-5-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-5-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-cyclopropoxy-5-isopropoxypyridine is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-5-propan-2-yloxypyridine

InChI

InChI=1S/C11H14ClNO2/c1-7(2)14-10-6-13-5-9(12)11(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

ZVXBQTKRVTUEDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=CC(=C1OC2CC2)Cl

Origin of Product

United States

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